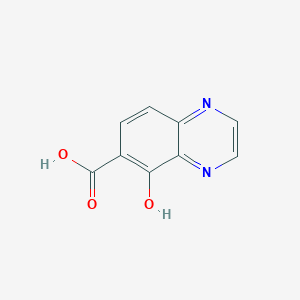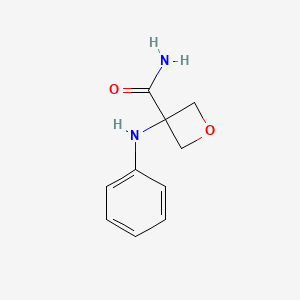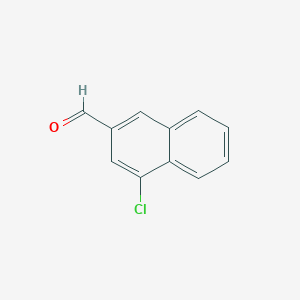
5-(Furan-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-3-yl)nicotinamide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of nicotinamide, where the pyridine ring is substituted with a furan ring at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-3-yl)nicotinamide typically involves the reaction of 3-furoic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-(Furan-3-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan ring can participate in π-π stacking interactions, enhancing its binding affinity. Additionally, the nicotinamide moiety can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Nicotinamide: The parent compound, which lacks the furan ring.
Furan-2-carboxamide: A simpler furan derivative without the nicotinamide moiety.
5-(Furan-2-yl)nicotinamide: A positional isomer with the furan ring at the 2-position
Uniqueness: 5-(Furan-3-yl)nicotinamide is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and nicotinamide moieties provides a distinct set of properties that can be leveraged in various applications .
Properties
CAS No. |
1346687-18-0 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(furan-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)9-3-8(4-12-5-9)7-1-2-14-6-7/h1-6H,(H2,11,13) |
InChI Key |
ASKILBXKYOIRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)

![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)




